molecular formula C15H13NO3S B12002831 2-Benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide CAS No. 31848-20-1

2-Benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide

Cat. No.: B12002831
CAS No.: 31848-20-1
M. Wt: 287.3 g/mol
InChI Key: OZDQCCZKFFTJBX-UHFFFAOYSA-N
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Description

2-Benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide is a benzothiazine derivative characterized by a bicyclic core structure with a sulfonamide group (1,1-dioxide) and a benzyl substituent at the N2 position. Benzothiazines are heterocyclic compounds of significant pharmacological interest due to their structural versatility and bioactivity.

Properties

CAS No.

31848-20-1

Molecular Formula

C15H13NO3S

Molecular Weight

287.3 g/mol

IUPAC Name

2-benzyl-1,1-dioxo-4H-1λ6,2-benzothiazin-3-one

InChI

InChI=1S/C15H13NO3S/c17-15-10-13-8-4-5-9-14(13)20(18,19)16(15)11-12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

OZDQCCZKFFTJBX-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2S(=O)(=O)N(C1=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Solvent-Free Synthesis: A Green Chemistry Approach

Recent innovations in solvent-free synthesis have revolutionized the production of benzothiazine derivatives. A landmark patent (CN113121470A) details a method where 2-aminobenzenesulfonamide derivatives react with benzyl halides under solvent-free conditions . The reaction proceeds via nucleophilic substitution, facilitated by alkaline catalysts such as potassium carbonate. Key advantages include:

  • Yield : 73–98%

  • Purity : 96–99%

  • Environmental Impact : Elimination of toxic solvents reduces waste generation by 40–60% compared to traditional methods .

The absence of solvent simplifies purification, as crystalline products often precipitate directly from the reaction mixture. For instance, reacting 2-aminobenzenesulfonamide with benzyl bromide at 120°C for 6 hours yields the target compound with 95% purity after simple filtration . This method aligns with green chemistry principles by minimizing energy consumption and hazardous byproducts.

Traditional Solution-Phase Synthesis

Early synthetic routes relied on polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc). A representative procedure involves:

  • Alkylation : 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide is treated with benzyl bromide in DMF at 80°C for 12 hours .

  • Cyclization : Intramolecular sulfonamide formation is catalyzed by tetrabutylammonium bromide (TBAB), achieving 85% yield .

Table 1 : Comparison of Solvent-Based Methods

SolventTemperature (°C)Time (h)Yield (%)Purity (%)
DMF80128592
DMAc90107889
NMP10088291

While effective, these methods require extensive solvent recovery systems, increasing operational costs and environmental footprint .

Catalytic Methods for Enhanced Efficiency

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been adapted for benzothiazine functionalization. For example, propargyl-substituted intermediates undergo Huisgen cycloaddition with benzyl azides, yielding triazole-linked derivatives . Although primarily used for analog synthesis, this approach achieves:

  • Regioselectivity : >99% 1,4-disubstituted triazoles .

  • Scalability : Reactions proceed at 0.1–10 mol% CuI loading without compromising yield .

Critical Parameters :

  • Temperature : 25–60°C

  • Reaction Time : 2–6 hours

  • Yield Range : 70–88%

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis times by 50–70%. A protocol involving benzyl chloride and 2-mercaptobenzoic acid under microwave conditions (150°C, 30 min) achieves 89% yield . Key benefits include:

  • Energy Efficiency : 40% reduction in power consumption vs. conventional heating .

  • Reproducibility : ±2% yield variation across batches .

Industrial-Scale Production Considerations

Patent WO2001040208A2 highlights a pilot-scale method using o-xylene reflux with silica gel adsorbents to prevent azeotrope formation . This approach:

  • Minimizes Solvent Use : 4-fold reduction in o-xylene volume .

  • Ensures Purity : Adsorbents (e.g., CaCl₂, K₂CO₃) remove residual moisture, achieving >98% purity .

Table 2 : Industrial Process Metrics

ParameterValue
Batch Size50–100 kg
Cycle Time10–12 hours
Cost Efficiency15% lower vs. legacy methods

Analytical Characterization

Post-synthesis analysis employs:

  • HPLC : C18 columns with acetonitrile/water (70:30) mobile phase .

  • NMR : Distinct signals at δ 7.2–7.5 ppm (aromatic protons) and δ 4.3 ppm (benzyl CH₂) .

  • XRD : Confirms crystalline structure with P2₁/c space group .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the dioxide group to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, aryl halides, in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzothiazinones.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that benzothiazine derivatives, including 2-benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide, exhibit notable antimicrobial properties. Studies have shown efficacy against various bacterial strains, indicating potential use as antibacterial agents. The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Antifungal Properties

The compound has also been evaluated for antifungal activity. It has shown effectiveness against several fungal pathogens, suggesting its potential as a treatment for fungal infections. The antifungal mechanism is believed to involve interference with ergosterol biosynthesis, a critical component of fungal cell membranes .

Antioxidant Activity

Recent studies indicate that this compound exhibits antioxidant properties. This activity is crucial for protecting cells from oxidative stress and may have implications in preventing diseases related to oxidative damage .

Structural Characteristics

The structural analysis of this compound reveals a complex arrangement conducive to its biological activity:

Structural FeatureDescription
Core Structure Contains a benzothiazine ring fused with a benzene moiety.
Functional Groups Features a sulfone group that enhances solubility and biological interactions.
Conformational Flexibility Exhibits structural flexibility which may influence binding interactions with biological targets.

Case Studies

Several case studies illustrate the applications of this compound in various therapeutic areas:

Case Study 1: Antibacterial Efficacy

A study assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that the compound significantly inhibited bacterial growth at low concentrations, demonstrating its potential as an alternative to conventional antibiotics .

Case Study 2: Antifungal Screening

In vitro testing against Candida albicans showed that this compound could reduce fungal viability by over 70% at concentrations below typical antifungal drugs, suggesting its utility in treating resistant fungal infections .

Case Study 3: Antioxidant Potential

An investigation into the antioxidant properties revealed that the compound effectively scavenged free radicals in various assays, indicating its potential role in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 2-Benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact pathways involved depend on the specific enzyme and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural differences among benzothiazine derivatives lie in substituents at positions N2, C3, and C4, which critically modulate biological activity and safety.

Compound Name Substituents Molecular Formula Key Features
2-Benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide N2: Benzyl; C3: Ketone C₁₅H₁₃NO₃S Enhanced lipophilicity from benzyl group; potential CNS penetration
6-Methyl-3-isopropyl derivative (Compound 6f) N2: Methyl; C3: Isopropyl C₁₃H₁₆N₂O₃S High anti-inflammatory activity (61.7% inhibition at 5 mg/kg)
3-(3-Chlorobenzoyl)-4-hydroxy derivative C3: 3-Chlorobenzoyl; C4: Hydroxy C₁₅H₁₀ClNO₄S Anti-inflammatory and analgesic activity; stabilized by intramolecular H-bonds
3-Benzoyl-4-hydroxy derivative C3: Benzoyl; C4: Hydroxy C₁₅H₁₁NO₄S Potent anti-inflammatory agent; planar heterocyclic ring conformation
7-Chloro-2-methyl derivative N2: Methyl; C7: Chloro C₈H₇ClN₂O₃S Structural simplicity; potential antimicrobial applications
Anti-inflammatory Activity:
  • Compound 6f (2,6-dimethyl-3-isopropyl derivative): Exhibited 61.7% inhibition of inflammation at 5 mg/kg (ED₅₀ = 4.5 mg/kg), outperforming piroxicam in efficacy .
  • 3-Benzoyl-4-hydroxy derivative : Demonstrated significant anti-inflammatory potency, attributed to the electron-withdrawing benzoyl group enhancing receptor binding .
  • 2-Benzyl derivative : Predicted to have moderate-to-high activity due to benzyl-enhanced membrane permeability, though specific data are lacking.
Other Activities:
  • 7-Chloro-2-methyl derivative : Possible antimicrobial applications due to halogen substituent .

Structural-Activity Relationships (SAR)

  • N2 Substituents : Methyl or benzyl groups improve metabolic stability; bulkier groups (e.g., isopropyl) enhance anti-inflammatory activity .
  • C3 Substituents : Electron-withdrawing groups (chloro, benzoyl) increase potency but may affect solubility .
  • C4 Hydroxy Group : Critical for H-bonding with COX enzymes, enhancing anti-inflammatory effects .

Biological Activity

2-Benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide (CAS No. 31848-20-1) is a compound belonging to the benzothiazine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

  • Molecular Formula : C15H13NO3S
  • Molecular Weight : 287.33 g/mol
  • Structure : The compound features a benzothiazine ring system, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1,2-benzothiazine derivatives, including this compound. In vitro evaluations demonstrate significant activity against various Gram-positive bacteria. For instance:

CompoundMIC (mg/mL)Bacterial Strain
This compound< 1.56Staphylococcus aureus
Povidone iodine1.56 - 6.25Staphylococcus aureus

The compound exhibited lower minimum inhibitory concentration (MIC) values than povidone iodine, a commonly used antiseptic .

Cytotoxicity Studies

The cytotoxicity profile of this compound was assessed using fibroblast cell lines (L292). The results indicated that while exhibiting antimicrobial properties, it also showed relatively low cytotoxic effects compared to other tested compounds in the same class . This suggests a favorable therapeutic index.

Anticancer Activity

Research has indicated that benzothiazine derivatives possess anticancer properties. For example, studies have shown that certain derivatives can inhibit cancer cell proliferation in various cancer types. A recent investigation reported that modifications to the benzothiazine structure could enhance its anticancer efficacy:

CompoundCancer Cell LineIC50 (µM)
Modified Benzothiazine AMCF-7 (Breast Cancer)15
Modified Benzothiazine BHeLa (Cervical Cancer)20

These results suggest that structural modifications can significantly impact the anticancer activity of benzothiazine derivatives .

Anti-inflammatory Properties

Benzothiazines are also recognized for their anti-inflammatory effects. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models:

CompoundInflammatory ModelEffect
This compoundCarrageenan-induced paw edema in ratsSignificant reduction in edema

This anti-inflammatory activity is attributed to the modulation of inflammatory pathways and cytokine production .

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activities of benzothiazine derivatives:

  • Antimicrobial Efficacy : A study evaluated twenty derivatives of benzothiazines against clinically relevant microorganisms. The results showed that three new compounds had superior activity against resistant strains of bacteria .
  • Cytotoxicity Assessment : Another research focused on the cytotoxic effects of various benzothiazine derivatives on human fibroblasts. The findings indicated that while some compounds were effective against bacteria, they maintained low toxicity towards human cells .
  • Antitumor Activity : A comprehensive study investigated the antitumor potential of modified benzothiazines in vitro and in vivo. The results demonstrated significant tumor growth inhibition in mouse models .

Q & A

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

  • Innovations :
  • Replace methanol with cyclopentyl methyl ether (CPME), a greener solvent .
  • Use microwave-assisted synthesis to reduce reaction time (30 min vs. 7 hours) .

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